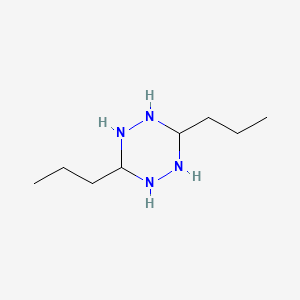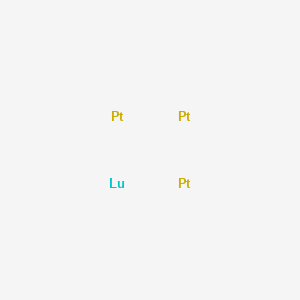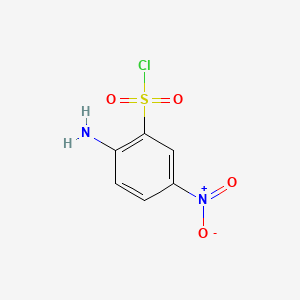
2-Amino-5-nitrobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of amino and nitro functional groups on the benzene ring. This compound is widely used in organic synthesis, particularly in the protection and activation of amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrobenzenesulfonyl chloride typically involves the nitration of 2-Aminobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Oxidation: Potassium permanganate or other strong oxidizing agents are used for the oxidation of the amino group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
2-Amino-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-nitrobenzenesulfonyl chloride involves its ability to act as a protecting group for amines. The sulfonyl chloride group reacts with primary amines to form sulfonamides, which are stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups without affecting the amine . The nitro group can also participate in redox reactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: Lacks the amino group, making it less versatile in certain synthetic applications.
4-Nitrobenzenesulfonyl Chloride: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Aminobenzenesulfonyl Chloride: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Amino-5-nitrobenzenesulfonyl chloride is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
20628-33-5 |
|---|---|
Formule moléculaire |
C6H5ClN2O4S |
Poids moléculaire |
236.63 g/mol |
Nom IUPAC |
2-amino-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H,8H2 |
Clé InChI |
GIYARLIXINTLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


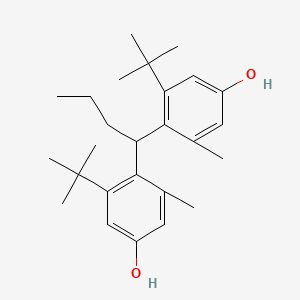
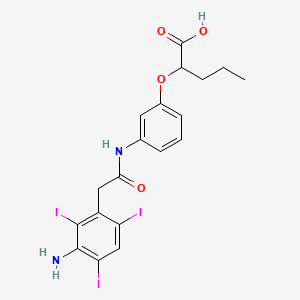
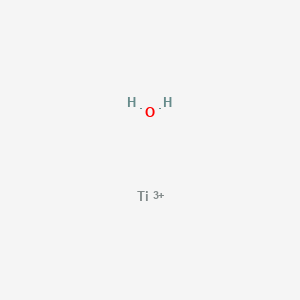
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
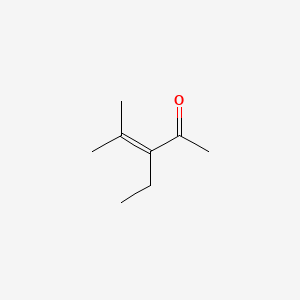

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
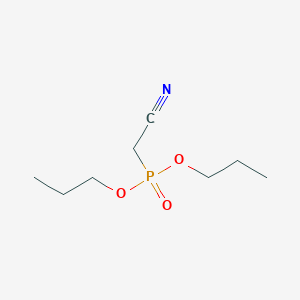

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
